methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRFBEZYEGDLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through nucleophilic attack of the enamine (derived from 1,3-cyclohexanedione) on the isonitroso group of diethyl isonitrosomalonate, followed by dehydration and cyclization. Key parameters include:
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Catalyst : Zinc dust in acetic acid facilitates nitroso group reduction.
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Temperature : Reflux conditions (100–110°C) ensure complete conversion.
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Workup : Neutralization with sodium acetate yields the intermediate ethyl ester, which undergoes transesterification with methanol to form the methyl ester.
Yield and Optimization
Initial yields of the ethyl ester precursor (4,5,6,7-tetrahydro-3-methyl-4-oxo-indole-2-carboxylic acid ethyl ester) reach 60%. Transesterification with methanol in the presence of sulfuric acid achieves >90% conversion to the methyl ester.
Iron-Catalyzed Condensation and Reduction
A patent-pending method utilizes nitrotoluene and diethyl oxalate as starting materials, leveraging ferrous hydroxide as a catalyst.
Stepwise Synthesis
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Condensation : o-Nitrotoluene reacts with diethyl oxalate in 18% sodium ethoxide/ethanol at 50–55°C for 16–18 hours, forming an intermediate nitro-substituted diketone.
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Reduction : Hydrazine hydrate reduces the nitro group to an amine, followed by cyclization under acidic conditions (30% HCl) to yield indole-2-carboxylic acid.
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Esterification : The carboxylic acid is treated with methanol and thionyl chloride to form the methyl ester.
Advantages and Limitations
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Catalyst Efficiency : Ferrous hydroxide minimizes side reactions, achieving 70–75% overall yield.
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Scalability : The method is industrially viable due to low-cost reagents and mild conditions.
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Drawbacks : Requires multiple purification steps, including activated carbon decolorization and pH-adjusted crystallizations.
Ring-Closing Metathesis (RCM) of Enyne Precursors
A novel approach from recent literature employs RCM to construct the tetrahydroindole skeleton.
Substrate Preparation and Catalysis
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Starting Material : A propargylamine derivative bearing ester and keto groups.
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Catalyst : Grubbs II catalyst (5 mol%) enables selective cyclization at 40°C in dichloromethane.
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Outcome : The method achieves 65% yield with high stereocontrol, though substrate synthesis is labor-intensive.
Hydroamination of Alkyne-Tethered Cyclohexanones
Transition-metal-catalyzed hydroamination offers a modular route.
Gold(I)-Catalyzed Cyclization
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Mechanism : Alkyne activation by Au(I) induces nucleophilic attack by the amine, forming the indole ring.
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Yield : 58–62%, with limitations in functional group tolerance.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cyclization and hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate shows promise as a drug candidate due to its structural features that suggest interaction with biological targets.
Key Areas of Investigation:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Candida albicans | 0.006 mg/mL | 0.012 mg/mL |
These results indicate that the compound may be more potent than traditional antibiotics like ampicillin and streptomycin .
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit cell growth in various cancer cell lines. The National Cancer Institute has evaluated its efficacy using a single-dose assay across multiple cancer types, revealing promising anticancer activity .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for constructing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:
Types of Reactions:
- Oxidation : Can be oxidized to yield carboxylic acids or ketones.
- Reduction : Reduction reactions can produce alcohols or amines.
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, chromium trioxide |
| Reduction | Lithium aluminum hydride, sodium borohydride |
These reactions allow for the introduction of functional groups that can modify the compound's properties for specific applications .
Agricultural Applications
Indole derivatives are known for their role as agrochemicals, particularly in developing herbicides and pesticides. The structural characteristics of this compound may be exploited to create novel agricultural products that enhance crop protection against pests and diseases.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against resistant bacterial strains. The compound was tested against clinical isolates of Escherichia coli and Staphylococcus aureus with significant results indicating its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Activity Evaluation
In another study conducted by the National Cancer Institute, this compound was assessed for its cytotoxic effects on human tumor cells. Results indicated a mean growth inhibition rate of approximately 12.53% across various cancer cell lines tested at a concentration of M . These findings support further investigation into the compound's mechanisms of action and potential as a cancer therapeutic.
Mechanism of Action
The mechanism by which methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate conversion. Alternatively, it could modulate receptor activity, influencing cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with structurally analogous indole derivatives, focusing on substituents, physicochemical properties, and applications.
Ethyl Ester Analogues
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 7272-58-4)
- Similarity : 0.95 (structural similarity score) .
- Key Differences : The ethyl ester group increases lipophilicity (LogP ≈ 2.1) compared to the methyl ester. It has a boiling point of 428.2°C and a density of 1.217 g/cm³ .
- Applications : Used as an intermediate in synthesizing indole-based pharmaceuticals.
- Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 345288-36-0) Structure: Features a 2-furyl substituent at position 6, altering electronic properties and hydrogen-bonding capacity. Molecular Weight: 287.32 g/mol . Applications: Potential use in heterocyclic chemistry for designing bioactive molecules.
Substituent Variations at Position 6
Heptyl 3-methyl-4-oxo-6-(2-thienyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
2-Methylcyclopentyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Carboxylic Acid Derivatives
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid (CAS 6577-89-5)
4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic Acid
Amino-Substituted Derivatives
- Molecular Weight: 316.35 g/mol . Applications: Explored in combinatorial libraries for protease inhibition.
Structural and Functional Trends
Biological Activity
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Overview of the Compound
This compound belongs to the indole family, which is known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its molecular formula is , with a molecular weight of 193.20 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The compound can bind to enzymes involved in the metabolism of tryptophan, influencing their activity either by inhibition or activation depending on the context .
- Cell Signaling : It modulates cell signaling pathways and gene expression, which can lead to increased cell proliferation or apoptosis in different cell types .
- DNA Binding : The compound has been shown to bind to DNA, affecting gene expression and cellular functions .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses antibacterial activity against various strains of bacteria and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Candida albicans | 0.006 mg/mL | 0.012 mg/mL |
These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance:
- Cell Lines Tested : this compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : The compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains and found it significantly reduced bacterial viability compared to control groups .
- Cancer Cell Apoptosis : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to a marked decrease in viability of cancer cells due to its pro-apoptotic effects .
Q & A
Q. What synthetic methodologies are commonly employed for methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with ketonization or cyclization of indole precursors. For example, analogous compounds are synthesized via:
- Ketonization reactions : Indole derivatives are functionalized using ketone-forming agents under reflux conditions .
- Condensation reactions : 3-formyl-indole intermediates react with thiazolidinones or amines in acetic acid with sodium acetate as a catalyst, followed by recrystallization .
Key Conditions : Reflux in acetic acid (2.5–3 h), sodium acetate as a base, and purification via recrystallization (DMF/acetic acid mixtures).
Q. How can the purity of this compound be validated in laboratory settings?
Analytical techniques include:
Q. What are the solubility characteristics critical for experimental design?
The compound is:
- Soluble : In polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) .
- Sparingly soluble : In water, requiring acidic/alkaline conditions for dissolution .
Note : Contradictory solubility data may arise from crystallinity variations; pre-sonication or heating is recommended for homogenization.
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
- Docking studies : Predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .
- QSAR models : Relate substituent effects (e.g., methyl groups at position 3) to pharmacological properties (e.g., logP, IC50) .
Example : Ethyl analogs with halogen substitutions show enhanced receptor binding , suggesting methyl ester derivatives may be tuned similarly.
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Re-evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Assess cytochrome P450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .
Case Study : Ethyl 3-bromo derivatives exhibit variable enzyme inhibition due to dihydro-indole ring flexibility .
Q. How can structural analogs enhance the compound’s pharmacological profile?
- Ester group modification : Replace methyl with isopropyl esters to improve lipophilicity (e.g., isopropyl analogs show 2x higher BBB penetration) .
- Substituent introduction : Fluorine or chloro groups at position 5 increase oxidative stability and target affinity .
Synthetic Route : Electrophilic substitution under mild conditions (e.g., Cl₂/FeCl₃ at 0°C) preserves the tetrahydroindole core .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
